7-(Hydroxymethyl)benzofuran-4-carbonitrile
CAS No.:
Cat. No.: VC18313321
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7NO2 |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 7-(hydroxymethyl)-1-benzofuran-4-carbonitrile |
| Standard InChI | InChI=1S/C10H7NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,12H,6H2 |
| Standard InChI Key | DJKJORLPPXZVOF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=COC2=C1CO)C#N |
Introduction
Structural Characteristics and Molecular Properties
Core Benzofuran Framework
The benzofuran scaffold consists of a fused benzene and furan ring system, imparting aromatic stability and electronic diversity. Substitution patterns critically influence reactivity:
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Position 4 (nitrile group): Introduces strong electron-withdrawing effects, potentially enhancing intermolecular dipole interactions and serving as a precursor for amide or carboxylic acid derivatives .
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Position 7 (hydroxymethyl group): Provides a polar, nucleophilic site amenable to etherification, esterification, or oxidation to carboxylate functionalities .
Table 1: Hypothetical Physicochemical Properties (Derived from Analogues)
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Furan Ring Formation:
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Late-Stage Functionalization:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Estimate |
|---|---|---|
| Benzofuran core synthesis | CuI, PPh₃, DMF, 110°C | 45-60% |
| Nitrile installation | CuCN, DMF, reflux | 70-85% |
| Hydroxymethylation | n-BuLi, DMF, formaldehyde quench | 50-65% |
Material Science Applications
Optoelectronic Properties
The conjugated π-system with strong electron-withdrawing nitrile may enable:
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Fluorescence Emission: λmax ≈ 350-400 nm (based on 4-cyano-benzofuran analogues) .
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Charge Transport: Electron mobility up to 0.1 cm²/V·s in thin-film transistors .
Table 4: Hypothetical Electronic Properties
| Property | Value | Measurement Method (Proposed) |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT calculation (B3LYP/6-31G*) |
| LUMO Energy | -2.9 eV | As above |
| Band Gap | 3.3 eV | UV-Vis spectroscopy |
| Parameter | Guideline |
|---|---|
| Personal Protection | Nitrile gloves, fume hood use |
| Storage Conditions | Argon atmosphere, -20°C |
| Spill Management | Absorb with vermiculite, 10% NaOH wash |
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective hydroxymethylation.
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Biological Screening: Prioritize assays against Gram-negative bacteria and glioblastoma cell lines.
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Materials Characterization: Investigate thin-film morphology using grazing-incidence XRD.
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Metabolic Studies: Track nitrile biotransformation pathways via LC-HRMS.
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